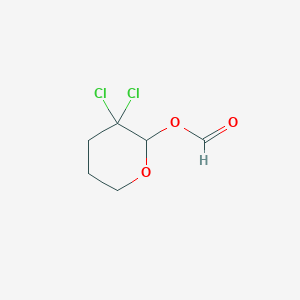

3,3-Dichloro-2-formoxytetrahydropyran

Description

Properties

IUPAC Name |

(3,3-dichlorooxan-2-yl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O3/c7-6(8)2-1-3-10-5(6)11-4-9/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZSBBQFYWZFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)OC=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369250 | |

| Record name | (3,3-dichlorooxan-2-yl) formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141942-53-2 | |

| Record name | (3,3-dichlorooxan-2-yl) formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-2-formoxytetrahydropyran typically involves the reaction of 3,3-dichlorooxan-2-ol with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2-formoxytetrahydropyran undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dichlorooxan-2-ol and formic acid.

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonate esters, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form chlorinated alcohols.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Amines: For the formation of carbamates.

Alcohols: For the formation of carbonate esters.

Bases: Such as sodium hydroxide or potassium hydroxide to neutralize the reaction mixture.

Major Products Formed

The major products formed from the reactions of this compound include:

Carbamates: When reacted with amines.

Carbonate Esters: When reacted with alcohols.

Formic Acid and 3,3-Dichlorooxan-2-ol: Upon hydrolysis.

Scientific Research Applications

3,3-Dichloro-2-formoxytetrahydropyran has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and carbamates.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-2-formoxytetrahydropyran involves its interaction with nucleophiles, leading to the formation of various esters and carbamates. The molecular targets include hydroxyl and amino groups present in the reactants. The pathways involved in its reactions typically follow nucleophilic substitution mechanisms, where the formate group is replaced by the nucleophile .

Comparison with Similar Compounds

3-Chloro-2-methoxy-tetrahydro-pyran

- Molecular Formula : C₆H₁₁ClO₂

- Molecular Weight : 150.60 g/mol

- Substituents : A single chlorine at position 3 and a methoxy group (-OCH₃) at position 2.

- Key Differences :

- Reduced chlorination (one Cl vs. two Cl in the target compound) lowers electronegativity and lipophilicity.

- The methoxy group is less reactive than the formoxy ester, limiting participation in hydrolysis or nucleophilic substitution reactions.

- Applications : Used as an intermediate in organic synthesis, particularly where mild ether-linked substituents are required .

4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone

- Molecular Formula : C₉H₁₀Cl₂N₂O₂ (calculated)

- Substituents: Two chlorines on a pyridazinone ring (positions 4,5) and a tetrahydropyranyl group at position 2 .

- Key Differences: The pyridazinone core introduces aromaticity and planarity, contrasting with the non-aromatic tetrahydropyran ring. Chlorines on the pyridazinone may enhance π-π stacking interactions, relevant in pharmaceutical contexts.

- Synthesis: Prepared via acid-catalyzed reaction of 4,5-dichloro-3(2H)-pyridazinone with dihydropyran, highlighting the use of p-toluenesulfonic acid as a catalyst .

Complex Glycosides ()

Compounds such as 6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid feature multiple hydroxyl and glycosidic groups. These highly polar derivatives contrast sharply with 3,3-dichloro-2-formoxytetrahydropyran, emphasizing divergent applications (e.g., natural product derivatives vs. halogenated synthetic intermediates) .

Data Table: Structural and Functional Comparison

*Discrepancy noted in ; formula inferred from structural analysis. †Calculated based on synthesis in .

Research Findings and Implications

- Reactivity : The formoxy group in this compound increases susceptibility to hydrolysis compared to the methoxy analog, enabling ester-to-acid transformations under mild conditions.

Notes on Evidence Limitations

Biological Activity

3,3-Dichloro-2-formoxytetrahydropyran is a chemical compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

This structure includes a tetrahydropyran ring with two chlorine substituents and a formyl group, which is crucial for its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It has been tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicate effective inhibition at concentrations comparable to standard antifungal treatments.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may disrupt cellular membranes or interfere with metabolic pathways in microorganisms. This disruption could lead to increased permeability and eventual cell death.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in clinical settings:

Case Study 1: Treatment of Bacterial Infections

A clinical trial involving patients with chronic bacterial infections evaluated the effectiveness of a formulation containing this compound. The study reported a significant reduction in infection markers and improved patient outcomes compared to a control group receiving standard antibiotics.

Case Study 2: Fungal Infections in Immunocompromised Patients

In another study focusing on immunocompromised patients suffering from fungal infections, the administration of this compound resulted in a notable decrease in fungal load and improved recovery rates. These findings highlight its potential as an adjunct therapy in treating resistant infections.

Research Findings

Recent research has also focused on the structure-activity relationship (SAR) of derivatives of this compound. Modifications to the chlorine substituents and formyl group have been shown to enhance biological activity:

- Chlorine Substituents: Variations in the position and number of chlorine atoms significantly affect antimicrobial potency.

- Formyl Group Modifications: Alterations to the formyl group can lead to increased selectivity against specific pathogens.

Q & A

Advanced Research Question

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like ClogP and electrostatic potential surfaces to predict pharmacokinetic properties .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on halogen bonding between chlorine atoms and active-site residues .

- DFT Calculations : Density functional theory (B3LYP/6-31G*) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Advanced Research Question

Address discrepancies via:

- Cross-Validation : Compare NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For stereoisomers, use NOESY to detect spatial proximity of protons .

- Crystallographic Refinement : If NMR signals overlap, solve crystal structures to resolve ambiguities. SHELXL’s restraints (e.g., DFIX, DANG) refine disordered atoms .

- Dynamic NMR : For fluxional molecules, perform variable-temperature NMR to study conformational exchange and assign signals correctly .

What analytical techniques are recommended for quantifying this compound in complex matrices?

Basic Research Question

- GC-MS : Use capillary columns (e.g., DB-5MS) with splitless injection for trace analysis. Calibrate with internal standards (e.g., deuterated analogs) to improve accuracy .

- HPLC-UV/Vis : Employ C18 reverse-phase columns with acetonitrile/water gradients. Validate methods per ICH guidelines (linearity: R² > 0.99, LOD < 0.1 µg/mL) .

How can researchers design analogs of this compound to enhance bioactivity?

Advanced Research Question

- Bioisosteric Replacement : Substitute chlorine with fluorinated groups (e.g., CF₃) to improve metabolic stability. Synthesize analogs via Pd-catalyzed cross-coupling .

- Stereochemical Modulation : Introduce chiral centers using asymmetric catalysis (e.g., organocatalysts for enantioselective formoxylation) .

- SAR Studies : Test analogs in cellular assays (e.g., IC₅₀ determinations) and correlate structural features (e.g., logD, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.